molecular formula C25H21N3S B11445714 N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11445714
M. Wt: 395.5 g/mol
InChI Key: FTARBIPMSCOSNT-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of phenyl and thiophene groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to attach the thiophene moiety to the imidazo[1,2-a]pyridine core.

    Attachment of the phenyl group: Similar to the thiophene group, the phenyl group can be introduced using cross-coupling reactions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine exerts its effects is likely related to its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling processes.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridine
  • N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyrimidine
  • N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyrazine

Uniqueness

N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and structural features. The presence of both phenyl and thiophene groups, along with the imidazo[1,2-a]pyridine core, imparts distinct chemical and biological properties that may not be observed in similar compounds.

Properties

Molecular Formula

C25H21N3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-phenylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C25H21N3S/c1-17-9-8-10-18(2)23(17)27-25-24(26-22-13-6-7-16-28(22)25)21-15-14-20(29-21)19-11-4-3-5-12-19/h3-16,27H,1-2H3

InChI Key

FTARBIPMSCOSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=C3)C4=CC=C(S4)C5=CC=CC=C5

Origin of Product

United States

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